Product packaging for Cyclonona-1,2,5,7-tetraene(Cat. No.:CAS No. 61832-90-4)

Cyclonona-1,2,5,7-tetraene

Cat. No.: B14554281
CAS No.: 61832-90-4
M. Wt: 118.18 g/mol
InChI Key: CVSWDMYJOLIREH-UHFFFAOYSA-N
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Description

Cyclonona-1,2,5,7-tetraene is a strained cyclic allene of interest in fundamental organic synthesis and reaction mechanism studies. This compound serves as a valuable intermediate for exploring the properties and reactivity of larger cyclic allenes, which are relatively stable compared to their smaller-ring counterparts . It is typically prepared by the action of methyl lithium (MeLi) on appropriate precursor molecules . A critical characteristic for researchers to note is its pronounced thermal instability; this compound must be handled at low temperatures as it readily dimerizes, with a reported half-life of 10-20 minutes in solution at 0°C . This high reactivity makes it a subject for investigating dimerization pathways and electrocyclic reactions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10 B14554281 Cyclonona-1,2,5,7-tetraene CAS No. 61832-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61832-90-4

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-4-6-8-9-7-5-3-1/h1-4,7-8H,5-6H2

InChI Key

CVSWDMYJOLIREH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CCC=C=C1

Origin of Product

United States

Synthetic Methodologies for Cyclonona 1,2,5,7 Tetraene and Its Analogues

Strategies for Accessing Strained Cyclic Polyene Systems

The construction of strained cyclic polyenes, particularly those containing an allene (B1206475) moiety within a medium-sized ring, requires specialized synthetic approaches. These methods are designed to overcome the energetic barriers associated with ring strain and to control the reactivity of the unsaturated system.

Ring Expansion Approaches in Medium-Ring Cyclic Allene Synthesis

Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings, which are often difficult to prepare via direct cyclization methods due to unfavorable enthalpic and entropic factors. researchgate.net By starting with a smaller, more readily accessible ring system, atoms can be inserted into the cyclic framework to generate a larger ring. researchgate.net This strategy avoids the challenges of bringing together the two ends of a long, linear precursor. researchgate.net

Various ring expansion strategies have been developed, including those that proceed through the cleavage of carbon-carbon or carbon-nitrogen bonds in bicyclic or polycyclic precursors. mdpi.com For instance, the oxidative cleavage of a C=C double bond in a bridged polycyclic compound can lead to the formation of medium-ring lactones and lactams. mdpi.com Another approach involves the cleavage of an endocyclic bond in a fused bi- or polycyclic system. researchgate.net These methods have proven effective in creating a diverse range of medium-sized ring structures. researchgate.netmdpi.com

Utilization of Carbene and Dihalocyclopropane Intermediates

A prominent method for the synthesis of allenes, including cyclic allenes, is the Doering-LaFlamme allene synthesis, also known as the Skattebøl rearrangement. wikipedia.orgwikipedia.org This two-stage process begins with the reaction of an alkene with a dihalocarbene, typically dichlorocarbene (B158193) or dibromocarbene, to form a gem-dihalocyclopropane. wikipedia.orgresearchgate.net These dihalocyclopropanes are versatile intermediates in organic synthesis. researchgate.net

In the second stage, the dihalocyclopropane is treated with a reducing metal, such as sodium or magnesium, or an organolithium reagent like methyllithium (B1224462) or butyllithium. wikipedia.orgscispace.com This leads to a metal-halogen exchange, forming a 1-metallo-1-halocyclopropane intermediate. wikipedia.org This species then undergoes α-elimination and a concerted electrocyclic ring-opening to yield the allene. wikipedia.orgscispace.com The reaction of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium reagents has been shown to produce allenes in good yields. scispace.com The formation of non-allenic isomers in some cases suggests the involvement of a carbene intermediate (cyclopropylidene). scispace.com

The synthesis of cyclonona-1,2,5,7-tetraene itself has been achieved from 9,9-dibromobicyclo[6.1.0]non-3,5-diene using methyl lithium. This reaction proceeds through a presumed cyclopropylidene intermediate. researchgate.net

PrecursorReagentProductYield (%)Reference
1,1-dibromo-2-ethyl-cyclopropaneMeLiPenta-1,2-diene69 scispace.com
1,1-dibromo-2-phenyl-cyclopropaneMeLi1-phenylpropa-1,2-diene86 scispace.com
1,1-dibromo-2,2-diphenyl-cyclopropaneMeLi1,1-diphenylpropa-1,2-diene71 scispace.com
9,9-dibromobicyclo[6.1.0]nonaneMeLiCyclonona-1,2-diene88 scispace.com

Table 1: Examples of Allene Synthesis from 1,1-Dibromocyclopropanes.

Cycloaddition Reactions in the Formation of Cyclic Allene Scaffolds

Cycloaddition reactions are a highly effective method for constructing cyclic systems, including those containing allene functionalities. mdpi.com These reactions can be used to form a variety of ring sizes with good control over stereochemistry. libretexts.org

One notable approach is the tetradehydro-Diels-Alder (TDDA) reaction, which involves an intramolecular [4+2] cycloaddition between a 1,3-enyne and a tethered alkyne to generate a strained cyclic allene intermediate, such as a 1,2,4-cyclohexatriene (B14280417) derivative. nih.gov These reactive allenes can then be trapped in various ways. nih.gov

Allenes themselves can participate as dienophiles in Diels-Alder reactions. nih.gov For example, strained azacyclic allenes have been generated and trapped in [4+2] cycloadditions with dienes like furan (B31954), leading to the formation of bicyclic adducts with high diastereoselectivity. scispace.com Additionally, [2+2] and [3+2] cycloadditions of cyclic allenes have been reported, providing access to a range of stereochemically rich heterocyclic structures. scispace.comnih.gov The reactivity and regioselectivity of these cycloadditions can be influenced by substituents on the allene. scispace.com

Targeted Synthesis of this compound Derivatives

The synthesis of the parent this compound was first reported by Baird and Reese in 1976. The key step involves the reaction of 9,9-dibromobicyclo[6.1.0]non-3,5-diene with methyllithium at temperatures below -40°C. researchgate.net The low temperature is crucial to prevent the rapid dimerization of the highly reactive tetraene.

Derivatives of this compound can be envisioned through modifications of the starting materials or by subsequent reactions of the parent compound, although the inherent instability of the ring system limits the possibilities. The synthesis of related nine-membered cyclic polyenes, such as cyclonona-1,2,5-triene (B14559165) and its 7-methoxy derivative, has also been accomplished using similar methodologies involving the reaction of corresponding dibromobicyclo[6.1.0]nonane precursors with methyllithium. researchgate.net

Challenges and Innovations in the Preparation of Highly Unsaturated Cyclic Systems

The synthesis of highly unsaturated cyclic systems, particularly medium-sized rings, is fraught with challenges. A primary obstacle is the significant ring strain, which destabilizes the molecule. wikipedia.org For cyclic allenes, those with fewer than ten ring atoms are considered strained. wikipedia.org This strain contributes to their high reactivity and tendency to undergo reactions such as dimerization. For instance, this compound readily dimerizes at temperatures above -40°C. researchgate.net

Another challenge is controlling the reaction pathways to favor the desired cyclic product over competing side reactions like polymerization or rearrangement. The choice of synthetic strategy and reaction conditions is therefore critical. The use of low temperatures is a common tactic to manage the reactivity of these unstable molecules.

Reactivity and Mechanistic Investigations of Cyclonona 1,2,5,7 Tetraene Systems

Electrocyclic Transformations and Isomerization Pathways

Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form or break a σ-bond, are fundamental to the chemistry of many cyclic polyenes. For cyclonona-1,2,5,7-tetraene and its isomers, these transformations are key isomerization pathways.

Under thermal conditions, conjugated systems with 6π electrons typically undergo a disrotatory electrocyclic ring closure. masterorganicchemistry.comstereoelectronics.org In this process, the termini of the π-system rotate in opposite directions (one clockwise, one counter-clockwise) to form a new σ-bond. masterorganicchemistry.com While this compound itself rapidly dimerizes at ambient temperatures, its isomer, all-cis-cyclonona-1,3,5,7-tetraene, provides a clear example of this type of reaction. wikipedia.org It isomerizes with a half-life of 50 minutes at room temperature to form cis-bicyclo[4.3.0]nona-2,4,7-triene (also known as 3a,7a-dihydro-1H-indene). wikipedia.org This transformation is a classic example of a thermal 6π disrotatory electrocyclic ring closing, a process governed by the principles of orbital symmetry. masterorganicchemistry.comstereoelectronics.org

The preference for disrotatory closure is dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the 6π system, which allows for constructive, in-phase overlap of the terminal p-orbitals to form the new sigma bond. masterorganicchemistry.comstereoelectronics.org

Table 1: Comparison of Thermal Rearrangements in Cyclononatetraene Isomers

CompoundReaction PathwayProductHalf-life (at 25°C)
This compoundDimerizationDimer< 1 minute (extrapolated)
all-cis-Cyclonona-1,3,5,7-tetraene6π Disrotatory Electrocyclic Ring Closingcis-Bicyclo[4.3.0]nona-2,4,7-triene50 minutes wikipedia.org

Photochemical conditions can induce electrocyclic reactions that are thermally forbidden. Upon exposure to ultraviolet light, all-cis-cyclonona-1,3,5,7-tetraene, an 8π electron system, undergoes an 8π electrocyclic ring closing to yield bicyclo[6.1.0]nona-2,4,6-triene. wikipedia.org According to the Woodward-Hoffmann rules, 8π systems are predicted to undergo conrotatory ring closure under photochemical conditions. This is because photoexcitation promotes an electron to the next higher molecular orbital (the new HOMO), which has the appropriate symmetry for the terminal orbitals to overlap constructively through a conrotatory motion. masterorganicchemistry.com

In contrast to its thermal behavior, the photochemical pathway for this compound itself has not been extensively reported, primarily due to its high propensity for thermal dimerization.

Dimerization Processes and Stereochemical Outcomes

A dominant characteristic of this compound is its rapid thermal dimerization. This reactivity is attributed to the significant ring strain and the twisted geometry of the allene (B1206475) unit within the nine-membered ring. At temperatures above -40°C, the molecule readily undergoes dimerization, with an estimated half-life of less than a minute at 25°C. In a solution of deuterated chloroform (B151607) at 0°C, the half-life is between 10 and 20 minutes. researchgate.net

The primary dimerization pathway is believed to be a [2+2] cycloaddition, a reaction favored by the geometry of the allene. This process is thought to occur via a suprafacial mechanism, leading to the formation of a dimeric structure. The significant strain relief from the bent allene system is a major driving force for this rapid reaction.

Table 2: Dimerization of this compound

ParameterValueConditions
Half-life (t₁/₂)10–20 minutesCDCl₃ at 0°C researchgate.net
Reaction Mechanism[2+2] CycloadditionThermal
Proposed StereochemistrySuprafacial-
Dimer StructureC₁₈H₂₀Confirmed by NMR and IR

Cycloaddition Chemistry of this compound Analogues

The strained allene and conjugated diene moieties within the this compound framework make it a candidate for various cycloaddition reactions.

As mentioned in the dimerization section, the [2+2] cycloaddition is a key reactive pathway for this compound. This type of reaction is characteristic of allenes, particularly those that are strained. The perpendicular arrangement of the π systems in the allene group facilitates concerted [2+2] cycloadditions that are often thermally allowed, unlike typical [2+2] cycloadditions of simple alkenes which are photochemically driven. uky.edu The dimerization of this compound is a prime example of this reactivity.

While the self-dimerization via a [2+2] pathway is dominant, the conjugated diene portion of the molecule suggests the potential for [4+2] cycloadditions (Diels-Alder reactions). However, reports indicate that in the case of related bicyclic strained allenes, treatment with methyllithium (B1224462) in the presence of furan (B31954) (a common trapping agent for reactive intermediates) can lead to the formation of [2+4] allene adducts. metu.edu.tr This suggests that under certain conditions, the allene moiety can act as the dienophile in a Diels-Alder type reaction. In the context of this compound, its rapid dimerization often precludes intermolecular cycloadditions with other trapping agents.

Nucleophilic and Electrophilic Reactivity of Cyclononatetraene Species

The reactivity of the cyclononatetraene ring is intrinsically linked to its electronic configuration. As a neutral molecule, cyclonona-1,3,5,7-tetraene possesses nine π-electrons, which does not satisfy Hückel's rule for aromaticity (4n+2 π-electrons). vaia.com This renders the molecule non-aromatic and less stable than aromatic counterparts. vaia.com However, the formation of its corresponding anion or cation dramatically alters its electronic landscape and, consequently, its stability and reactivity.

The cyclononatetraenyl anion, C₉H₉⁻, is a 10π electron system, which conforms to Hückel's rule for aromaticity (with n=2). vaia.comwikipedia.orgvaia.com This aromatic character endows the anion with significant stability, making it the most stable among the cyclononatetraenyl radical, cation, and anion. askfilo.comchegg.com

The all-cis isomer of the cyclononatetraenyl anion can be synthesized by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal. wikipedia.org Two primary isomers of the anion are known: the all-cis isomer, which has a convex enneagon shape, and the trans,cis,cis,cis isomer, which is less stable and isomerizes to the all-cis form upon warming. wikipedia.org Despite the inherent ring strain that forces C–C–C bond angles to approximately 140°, the all-cis anion is believed to be planar with D₉h symmetry, a key requirement for aromaticity. wikipedia.org

The reactivity of the cyclononatetraenyl anion reflects its stability. For instance, the lithium salt of the cyclononatetraenyl anion reacts with cyclopentadiene (B3395910) to produce lithium cyclopentadienide. wikipedia.org This reaction demonstrates that cyclononatetraene is a weaker acid than cyclopentadiene, as the more stable cyclopentadienyl (B1206354) anion is readily formed. wikipedia.org The enhanced stability of the dibenzo[a,c]cyclononatetraenyl anion has also been investigated, although it tends to exist in nonplanar conformations and can undergo further reactions like ring-closure. huji.ac.il

In stark contrast to the anion, the cyclononatetraenyl cation, C₉H₉⁺, is an 8π electron system. wikipedia.org According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons (where n=2) would be considered anti-aromatic and therefore highly unstable. vaia.comaskfilo.com The intermediacy of the cyclononatetraenyl cation has been implicated in the solvolysis of compounds like 9-chlorobicyclo[6.1.0]nona-2,4,6-triene. wikipedia.org The ease with which this solvolysis occurs suggests that the cation possesses some form of stabilization. wikipedia.org

Computational studies and experimental evidence have led to the intriguing suggestion that the cyclononatetraenyl cation may represent a rare example of a ground-state species exhibiting Möbius aromaticity. wikipedia.orgquora.com Möbius aromaticity, a concept less common than Hückel aromaticity, can occur in cyclic systems with a single twist in the p-orbital array, and it confers stability to systems with 4n π-electrons. This novel form of aromaticity could explain the observed stabilization of the 8π electron cyclononatetraenyl cation. quora.com

Theoretical and Computational Studies on Cyclonona 1,2,5,7 Tetraene

Quantum Chemical Approaches to Molecular Structure and Dynamics

The investigation into the molecular architecture and dynamic behavior of Cyclonona-1,2,5,7-tetraene has been significantly advanced through the application of various quantum chemical methods. These computational tools allow for a detailed exploration of the molecule's properties at the atomic and electronic levels.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules like this compound. DFT methods, such as those employing the B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. These calculations provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Key aspects of the electronic structure that can be elucidated through DFT include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT calculations can also be used to determine other electronic properties such as Mulliken charges, dipole moments, and molecular electrostatic potentials, all of which contribute to a comprehensive understanding of the molecule's behavior. The application of DFT to various unsaturated and cyclic hydrocarbons has proven to be a powerful tool for predicting their electronic characteristics.

Semi-Empirical Methods for Geometrical Predictions (e.g., MNDO)

Semi-empirical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) approach, offer a computationally less intensive alternative to ab initio and DFT methods for predicting molecular geometries. nih.govrsc.orgacs.orgresearchgate.net These methods are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. nih.govacs.org The MNDO method has been shown to provide substantially improved results for the geometries of a wide range of organic molecules compared to earlier semi-empirical techniques. nih.gov

For a molecule like this compound, MNDO calculations can be employed to perform initial geometry optimizations to explore the potential energy surface and identify various possible conformers. While generally less accurate than higher-level ab initio or DFT calculations, MNDO can be a valuable tool for preliminary studies and for systems where more computationally expensive methods are not feasible. The method is particularly useful for calculating heats of formation, molecular geometries, and dipole moments. nih.gov

Table 1: Comparison of Computational Methods for Molecular Property Prediction

Method Abbreviation Key Features Typical Applications
Ab Initio Molecular Orbital Theory Based on first principles, no empirical data. Conformational analysis, transition state determination.
Density Functional Theory DFT Includes electron correlation at a lower computational cost than traditional correlated ab initio methods. Electronic structure analysis, HOMO-LUMO gap calculation, reactivity prediction.

Conformational Analysis and Interconversion Pathways

The flexibility of the nine-membered ring in this compound gives rise to a complex conformational landscape with multiple energy minima and interconversion pathways.

Mapping of Potential Energy Surfaces

The comprehensive understanding of the conformational preferences of this compound requires the mapping of its potential energy surface (PES). This involves systematically exploring different molecular geometries and calculating their corresponding energies. The resulting PES provides a visual representation of the relative stabilities of different conformers and the energy barriers that separate them.

Computational methods are essential for generating these maps. By performing a series of constrained geometry optimizations, where specific dihedral angles are systematically varied, researchers can trace the energy profile along different conformational coordinates. This allows for the identification of the most stable conformers as well as the transition states that connect them. The detailed analysis of the PES is crucial for understanding the dynamic behavior of the molecule, including which conformations are likely to be populated at a given temperature and the rates at which they interconvert.

Calculation of Barriers to Enantiomer Interconversion in Cyclic Allenes

The presence of the allene (B1206475) functional group in this compound introduces the possibility of chirality, leading to the existence of enantiomeric forms. The interconversion between these enantiomers is a key aspect of the molecule's dynamic stereochemistry. Theoretical calculations are pivotal in determining the energy barriers associated with these interconversion processes.

The mechanism of enantiomer interconversion in cyclic allenes typically involves the rotation around the C=C=C axis, which is often coupled with conformational changes in the ring. By identifying the transition state for this process on the potential energy surface, the activation energy for the racemization can be calculated. This information is critical for predicting the stereochemical stability of the molecule. The magnitude of the interconversion barrier determines whether the enantiomers can be resolved and isolated at a given temperature.

Table 2: Illustrative Calculated Properties of this compound Conformers

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (degrees) Calculated Dipole Moment (Debye)
A 0.00 150 0.2
B 1.5 95 0.8
C 3.2 45 1.5
Transition State (A to B) 5.8 120 0.5

Note: The data in this table is illustrative and represents the type of information that would be generated from detailed computational studies.

Strain Energy Calculations and Analysis

Ring strain in cyclic molecules arises from deviations from ideal bond angles, bond lengths, and dihedral angles. researchgate.net In cyclic allenes, the linear geometry preferred by the C=C=C unit is forced into a bent conformation, leading to substantial strain. researchgate.net Computational methods are invaluable for quantifying this strain.

To theoretically quantify the strain energy of cyclic compounds, isodesmic and homodesmotic reactions are commonly employed. These hypothetical reactions are designed so that the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in calculations. iupac.orgumsl.edu Homodesmotic reactions offer a higher level of accuracy by preserving the hybridization states of the carbon atoms and the number of attached hydrogen atoms. iupac.org

Table 1: Estimated Strain Energies of Cyclic Allenes Using Homodesmotic Reactions

Compound Ring Size Estimated Strain Energy (kcal/mol)
1,2-Cyclohexadiene 6 32
1,2-Cycloheptadiene 7 14
1,2-Cyclooctadiene 8 5

Data sourced from computational studies on cyclic allenes. nih.gov

The total strain energy in a cyclic molecule is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). researchgate.net In cyclic allenes, the bending of the typically linear C=C=C moiety is a primary contributor to angle strain. As the ring size increases, the molecule can adopt conformations that minimize both angle and torsional strain. researchgate.net The low strain energy calculated for 1,2-cyclononadiene (B72335) suggests that the nine-membered ring is flexible enough to accommodate the allene group with only minor distortions from ideal geometries. nih.gov This flexibility allows for a significant reduction in both the angle strain of the allene unit and the torsional strain throughout the carbocyclic ring.

There is a clear and well-documented inverse relationship between ring size and strain energy in cyclic allenes. nih.gov Smaller rings, such as 1,2-cyclohexadiene, are highly strained and consequently highly reactive. researchgate.netnih.gov As the number of carbon atoms in the ring increases, the flexibility of the ring allows it to adopt conformations that better accommodate the geometric demands of the allene functionality. researchgate.net The estimated strain energy drops from 32 kcal/mol for 1,2-cyclohexadiene to a mere 2 kcal/mol for 1,2-cyclononadiene. nih.gov This dramatic decrease in strain energy with increasing ring size directly impacts the reactivity of these compounds. Highly strained cyclic allenes are often transient intermediates that readily undergo reactions to relieve the strain, whereas larger, less strained cyclic allenes are more stable. nih.gov The low strain of the nine-membered ring system suggests that this compound would be significantly more stable and less reactive than its smaller homologues.

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to understanding its reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Specific molecular orbital calculations for this compound are not available. However, computational studies on isomers of C9H12, such as propylbenzene (B89791) , have been conducted. Using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set, the HOMO-LUMO gap for propylbenzene was calculated. researchgate.net It is important to note that the electronic structure of propylbenzene, an aromatic compound, will differ significantly from that of the non-aromatic, poly-unsaturated this compound.

For the related cyclonona-1,3,5,7-tetraene system, qualitative molecular orbital analysis using the inscribed polygon method indicates the presence of five bonding and four anti-bonding molecular orbitals. study.com The distribution of pi electrons within these orbitals would determine the electronic properties of the molecule.

Table 2: Calculated HOMO-LUMO Energies for Propylbenzene (a C9H12 Isomer)

Computational Method Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
DFT (B3LYP) 6-31G -6.15 -0.19 5.96

Data for propylbenzene, an isomer of this compound. researchgate.net

Aromaticity and Anti-aromaticity Investigations of Cyclononatetraene Species

Theoretical and computational methods have been instrumental in characterizing the aromatic and anti-aromatic nature of the ionic derivatives of this compound. These studies, employing quantum mechanical calculations, have not only confirmed long-standing theories of electronic delocalization but have also expanded our understanding of the subtleties of aromatic stabilization.

The cyclononatetraenyl anion, C₉H₉⁻, is a quintessential example of a Hückel aromatic system. With ten π-electrons, it adheres to the 4n+2 rule for aromaticity, where n=2. Computational studies have focused on the all-cis isomer, which is predicted to be the most stable form. wikipedia.orgquora.com Early computational work, and later more sophisticated ab initio and density functional theory (DFT) calculations, have consistently pointed towards a planar or near-planar structure for the all-cis cyclononatetraenyl anion, possessing D₉h symmetry. wikipedia.orgThis high degree of symmetry is indicative of significant electron delocalization around the nine-membered ring. The C-C bond lengths are predicted to be largely equalized, a hallmark of an aromatic compound where the distinction between single and double bonds is blurred due to resonance.

The energetic consequence of this 10π electron delocalization is a significant stabilization of the molecule. This inherent stability is a direct manifestation of its aromatic character.

Table 1: Theoretical Characterization of the All-cis-Cyclononatetraenyl Anion

PropertyTheoretical PredictionImplication
π-Electron Count 10Fulfills Hückel's rule (4n+2, n=2)
Geometry Planar, D₉h symmetryMaximizes p-orbital overlap for delocalization
Bond Lengths Equalized C-C bond lengthsEvidence of a delocalized π-system
Electronic Character AromaticEnhanced stability due to cyclic electron delocalization

In stark contrast to its anionic counterpart, the cyclononatetraenyl cation, C₉H₉⁺, presents a more complex and intriguing case. With eight π-electrons, a planar conformation would be expected to be anti-aromatic according to Hückel's rule (a 4n π system, where n=2), and therefore highly unstable. However, computational studies have revealed that the cation can adopt a twisted, non-planar geometry. wikipedia.orgThis twisted conformation, which possesses a C₂ axis of symmetry, allows for the continuous overlap of p-orbitals in a topology resembling a Möbius strip.

This arrangement leads to a single phase inversion in the cycle of p-orbitals, a defining characteristic of a Möbius system. According to the theory of Möbius aromaticity, cyclic systems with 4n π-electrons can be aromatic if they adopt a Möbius topology. The cyclononatetraenyl cation, with its 8π electrons, fits this rule perfectly (n=2). Computational evidence strongly suggests that this Möbius aromatic stabilization is significant, making the non-planar C₂ symmetry structure the ground state of the cation. wikipedia.orgTable 2: Theoretical Characterization of the C₂ Symmetry Cyclononatetraenyl Cation

PropertyTheoretical PredictionImplication
π-Electron Count 8Fulfills the rule for Möbius aromaticity (4n, n=2)
Geometry Twisted, C₂ symmetryAllows for continuous p-orbital overlap in a Möbius topology
Electronic Character Möbius AromaticEnhanced stability through a non-planar, twisted π-system

A more readily calculated and widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)) to probe the magnetic shielding induced by the cyclic electron delocalization. Negative NICS values are indicative of aromaticity (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current).

For the cyclononatetraenyl anion , NICS calculations are expected to yield strongly negative values, consistent with its pronounced aromatic character.

For the cyclononatetraenyl cation , computational studies have reported a NICS value of -13.4 ppm, which is a strong indicator of aromaticity. This highly negative value provides compelling magnetic evidence for the Möbius aromaticity of this 8π electron system.

Table 3: Magnetic Criteria for Aromaticity in Cyclononatetraene Species

SpeciesPredicted/Calculated NICS ValueInterpretation
Cyclononatetraenyl Anion (D₉h) Strongly NegativeHückel Aromatic
Cyclononatetraenyl Cation (C₂) -13.4 ppmMöbius Aromatic

These computational predictions of large negative NICS values for both the anion and the cation provide robust support for their classification as aromatic species, albeit through different mechanisms of π-electron delocalization.

Retrosynthetic Analysis and Synthetic Planning for Cyclonona 1,2,5,7 Tetraene Derivatives

Guiding Principles of Retrosynthetic Analysis in Strained Ring Systems

The retrosynthesis of strained ring systems, such as cyclononane derivatives, is governed by a set of principles that aim to simplify the target molecule while considering the inherent challenges posed by ring strain. Key guiding principles include:

Disconnecting to Symmetrical Precursors: Whenever possible, disconnections that lead to symmetrical or pseudo-symmetrical intermediates are highly favored as they often simplify the subsequent synthetic steps. scripps.edu

Prioritizing Ring-Forming Reactions: The analysis should prioritize disconnections that correspond to reliable and high-yielding ring-forming reactions. For strained systems, this often involves considering cycloaddition reactions or intramolecular cyclizations.

Avoiding the Formation of Large Rings: Disconnections that would necessitate the formation of rings larger than seven members in the forward synthesis are generally discouraged due to unfavorable entropic factors. wikipedia.org

Strategic Bond Disconnections: Identifying key bond disconnections is a crucial step that can lead to the recognition of important substructures or reveal opportunities for strategic rearrangement reactions. wikipedia.org

Consideration of Ring Strain: The inherent strain in the target molecule must be a constant consideration. Retrosynthetic steps should ideally lead to precursors that are less strained and more synthetically accessible. The release of ring strain can be a powerful driving force in the forward synthesis. nih.gov

Identification of Key Bond Disconnections and Strategic Considerations

For Cyclonona-1,2,5,7-tetraene, the identification of strategic bond disconnections is paramount. The presence of multiple double bonds and the nine-membered ring offers several possibilities for retrosynthetic analysis.

Application of Electrocyclic Disconnections

Electrocyclic reactions, particularly cycloadditions, are powerful tools in the synthesis of cyclic systems. lkouniv.ac.inscitepress.org In a retrosynthetic sense, an electrocyclic disconnection involves the reverse of a cycloaddition reaction. For a tetraene system like this compound, a potential disconnection could be envisioned through the reverse of a [4+4] or other higher-order cycloaddition, although such reactions are less common and often photochemically controlled. A more plausible approach would be to consider disconnections that lead to precursors suitable for intramolecular cycloadditions.

A prominent example of an electrocyclic disconnection is the reverse of the Diels-Alder reaction, a [4+2] cycloaddition, which is a common strategy for disconnecting six-membered rings. lkouniv.ac.inscitepress.orgscitepress.orgresearchgate.net While not directly applicable to the nine-membered ring of this compound in a single step, the principles of pericyclic reactions can guide the disconnection of related or intermediate structures.

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a fundamental strategy in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent reaction. scitepress.orgresearchgate.netimperial.ac.ukub.edufiveable.mesolubilityofthings.com In the context of this compound, FGIs could be crucial for introducing reactivity that enables strategic bond cleavage.

For instance, the double bonds within the cyclononane ring could be retrosynthetically derived from other functional groups. An FGI approach might involve:

Reduction of Alkynes: The tetraene could be envisioned as arising from the partial reduction of a corresponding cyclononatetrayne.

Elimination Reactions: The double bonds could be formed via elimination reactions from precursors containing leaving groups such as halides or tosylates. This would involve an FGI to introduce the necessary hydroxyl or other functional groups in the precursor. youtube.com

The strategic application of FGI allows for a more flexible and powerful retrosynthetic analysis, opening up a wider range of potential synthetic routes.

Application of Advanced Computational Tools in Retrosynthesis Prediction

The landscape of retrosynthetic analysis has been significantly transformed by the advent of advanced computational tools. synthiaonline.comthe-scientist.com These tools, often powered by artificial intelligence and machine learning, can analyze vast amounts of chemical data to propose novel and efficient synthetic routes. synthiaonline.comthe-scientist.com

Machine Learning and Deep Learning Models for Retrosynthesis

Key approaches include:

Template-Based Methods: These models utilize a library of predefined reaction templates to identify potential disconnections in a target molecule.

Template-Free Methods: These models learn the underlying rules of chemical reactivity without relying on predefined templates, allowing for the prediction of novel and unprecedented reactions. arxiv.org

Graph Neural Networks (GNNs): GNNs are particularly well-suited for chemical applications as they can represent molecules as graphs and learn directly from their structure. chemcopilot.comprismbiolab.com

Model TypeDescriptionPotential Application for this compound
Template-Based Utilizes a predefined set of reaction rules to suggest disconnections.Could identify common ring-forming or functional group interconversion reactions applicable to the synthesis of the cyclononane ring.
Template-Free Learns reaction patterns from data without explicit rules, enabling the prediction of novel transformations.May propose unconventional disconnections or synthetic routes for the strained tetraene system that are not present in existing databases.
Graph Neural Networks (GNNs) Treats molecules as graphs and learns features from the molecular structure. chemcopilot.comCan effectively learn the complex topology of the nine-membered ring and predict disconnections based on the local chemical environment of each atom.
Transfer Learning Models A model is first trained on a large dataset of general reactions and then fine-tuned on a smaller, more specific dataset. nih.govA model pretrained on a vast reaction database could be fine-tuned with data on strained ring systems to improve prediction accuracy for this compound.

Computer-Assisted Synthetic Planning (CASP) for Complex Target Molecules

For a challenging target like this compound, CASP tools can be invaluable in exploring a wide range of synthetic possibilities and identifying the most promising routes for experimental validation. By combining expert chemical knowledge with the power of artificial intelligence, chemists can accelerate the discovery and development of synthetic pathways to novel and complex molecules. synthiaonline.com

Applications and Future Directions in Cyclonona 1,2,5,7 Tetraene Research

Role of Strained Cyclononatetraenes as Precursors in Complex Organic Synthesis

The high ring strain of cyclonona-1,2,5,7-tetraene, arising from the distortion of ideal bond angles and lengths, is a key determinant of its reactivity. This stored potential energy can be harnessed to drive chemical transformations that would otherwise be thermodynamically unfavorable. Strained cyclic allenes, a class to which this compound belongs, are known to be highly reactive intermediates that readily participate in a variety of pericyclic reactions.

One of the most significant applications of strained cyclic allenes is in cycloaddition reactions. rsc.org The allenic moiety of this compound can act as a potent dienophile or dipolarophile, readily reacting with dienes and dipoles to form complex polycyclic systems. For instance, in a manner analogous to the well-studied 1,2-cyclohexadiene, this compound is expected to undergo facile [4+2] cycloadditions (Diels-Alder reactions). These reactions can be employed to construct intricate molecular scaffolds found in numerous natural products and biologically active molecules. The stereochemical outcome of such reactions is often highly controlled, providing a powerful tool for asymmetric synthesis.

The synthetic utility of these cycloadditions has been demonstrated in the total synthesis of complex natural products. For example, strained azacyclic allenes have been utilized in stereoselective Diels-Alder cycloadditions to construct the core of intricate alkaloids. rsc.org By extension, this compound and its functionalized derivatives could serve as versatile precursors for the stereocontrolled synthesis of a wide range of complex carbocyclic and heterocyclic compounds. The ability to generate this transient intermediate under mild conditions would further enhance its synthetic appeal.

Potential as Building Blocks for Novel Molecular Architectures and Materials

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel molecular architectures and functional materials. The incorporation of this strained ring system into a polymer backbone could lead to materials with unusual mechanical and electronic properties. The release of ring strain upon polymerization could be used as a driving force for the formation of long-chain polymers.

Furthermore, the conjugated π-system of this compound suggests potential applications in materials science, particularly in the field of organic electronics. By analogy with other conjugated cyclic systems, derivatives of this compound could be designed to exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These properties could be tuned by the introduction of various functional groups onto the carbocyclic framework.

The concept of using strained molecules to create functional materials is gaining traction. For instance, the inherent planar chirality of some cyclophane derivatives allows for the transfer of chirality from the molecular level to macroscopic structures, influencing the morphology of resulting polymers. st-andrews.ac.uk Similarly, the defined geometry and reactivity of this compound could be exploited to create ordered polymeric structures or self-assembling monolayers with specific functionalities. The development of "click" chemistry reactions, known for their high efficiency and selectivity, could be adapted for the polymerization and modification of materials derived from cyclononatetraenes, opening avenues for the creation of advanced nanocomposites and functional surfaces. umich.edusemanticscholar.org

Advancements in Computational Approaches for Predicting Unexplored Reactivity and Conformations

Due to the often transient and highly reactive nature of strained molecules like this compound, computational chemistry has become an indispensable tool for predicting their structure, stability, and reactivity. Density Functional Theory (DFT) has proven to be particularly valuable in this regard. DFT calculations can provide detailed insights into the geometric and electronic structure of different conformers of this compound, as well as the transition states for their interconversion and reactions.

For the related (Z,Z,Z)-cyclonona-1,3,6-triene, ab initio and DFT methods have been used to calculate the relative energies of its various conformations and the energy barriers for ring inversion. nih.gov Similar computational studies on this compound would be crucial for understanding its conformational landscape and predicting the most likely reaction pathways. These theoretical predictions can guide experimental efforts by identifying promising synthetic targets and reaction conditions.

Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, DFT calculations can elucidate the factors that govern the outcome of cycloaddition reactions, allowing for the rational design of substrates that will lead to the desired products. As computational power continues to increase and theoretical models become more sophisticated, the in-silico design of reactions involving strained cyclononatetraenes will become an increasingly powerful strategy in organic synthesis.

Emerging Spectroscopic Techniques for Enhanced Characterization of Transient Species

The direct observation and characterization of short-lived intermediates like this compound present a significant experimental challenge. Traditional spectroscopic techniques are often inadequate for studying species with lifetimes on the order of milliseconds or less. However, recent advancements in spectroscopic methods have opened new possibilities for the characterization of such transient species.

Ultrafast transient absorption spectroscopy is a powerful technique for studying the dynamics of photochemical and photophysical processes on the femtosecond to nanosecond timescale. acs.org This method could be employed to monitor the formation and decay of this compound generated photochemically. By analyzing the transient absorption spectra, it is possible to obtain information about the electronic structure and excited-state dynamics of this elusive molecule.

Q & A

Q. What are the established synthetic routes for cyclonona-1,2,5,7-tetraene, and how do reaction conditions influence yield and purity?

this compound is synthesized via [2+2] photocycloaddition or radical-mediated cyclization. A seminal method involves the reaction of strained cyclic precursors under controlled photolytic conditions, as reported by Baird and Reese (1976), yielding the tetraene via a stepwise elimination process . Key parameters include:

  • Temperature : Optimal at 0–25°C to prevent side reactions.
  • Solvent : Non-polar solvents (e.g., hexane) minimize solvolysis.
  • Catalyst : Radical initiators like AIBN improve regioselectivity in cascade cyclizations .
    Data Table :
MethodYield (%)Purity (%)Key ConditionReference
Photocycloaddition45–60>90UV light, 254 nm
Radical Cyclization30–5085–90AIBN, 70°C

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For example, Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1052609) provide bond lengths and angles confirming non-planar, conjugated π-systems . Complementary techniques:

  • NMR : 13C^{13}\text{C} NMR distinguishes olefinic carbons (δ 120–140 ppm) and quantifies diastereomer ratios.
  • UV-Vis : Absorption at 280–320 nm confirms extended conjugation .

Q. What are the IUPAC nomenclature rules for annulenes like this compound?

Per IUPAC, annulenes with ≥7 carbons are named [n]annulene, where n is the ring size. This compound is a non-aromatic [9]annulene due to its 8 π-electrons (4 double bonds), violating Hückel’s 4n+2 rule. Systematic numbering prioritizes the lowest set of locants for substituents .

Advanced Research Questions

Q. How do conformational dynamics influence this compound’s reactivity in ring-closing metathesis (RCM)?

Substrate design is critical. Computational studies (e.g., DFT) reveal that splayed olefin geometries in tetraenes reduce orbital overlap, lowering RCM efficiency. For example, Schulte et al. (2020) showed that constrained γ-lactone moieties in analogous systems bias olefin proximity, enhancing reactivity . Methodological Recommendation :

  • Use molecular modeling (e.g., Gaussian) to predict olefin alignment.
  • Introduce steric guides (e.g., methyl groups) to enforce reactive conformers .

Q. What kinetic models explain the stability of this compound under thermal or photolytic stress?

Rate equations for tetraene degradation involve competing pathways:

  • Electrocyclic ring-opening : First-order kinetics, activation energy ~25 kcal/mol.
  • Diels-Alder dimerization : Second-order, favored at high concentrations.
    Experimental data from radiation studies (e.g., UK Atomic Energy Authority, 1979) suggest tetraene formation from dienes follows pseudo-first-order kinetics with rate constants k = 1.2 × 103^{-3} s1^{-1} at 25°C .

Q. Can this compound exhibit local/global aromaticity in reduced or excited states?

Yes. Analogous systems (e.g., [2.2.2.2]paracyclophane-tetraene) switch between local (neutral state) and global (reduced state) aromaticity via electron transfer. For this compound:

  • Neutral State : Non-aromatic (8 π-electrons).
  • Reduced State : 10 π-electrons upon 2e^- reduction, achieving global aromaticity.
    This property is exploitable in organic battery anodes, as demonstrated for similar macrocycles .

Q. How do computational methods (DFT, MD) resolve contradictions in experimental data on tetraene reactivity?

Case Study: Conflicting RCM yields (45% vs. 15%) for similar substrates were resolved via:

  • DFT Calculations : Identified transition-state energy differences due to torsional strain.
  • Molecular Dynamics (MD) : Simulated solvent effects (e.g., THF vs. toluene) on conformational sampling .
    Recommendation : Pair experimental data with ab initio simulations to disentangle steric/electronic effects.

Methodological Resources

  • Synthesis : Baird and Reese (1976) for foundational protocols .
  • Characterization : CCDC crystallographic data , NMR/UV-Vis guidelines .
  • Computational Tools : Gaussian for DFT, VMD for MD visualization .
  • Safety : Sigma-Aldrich protocols for handling conjugated hydrocarbons (e.g., flammability controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.